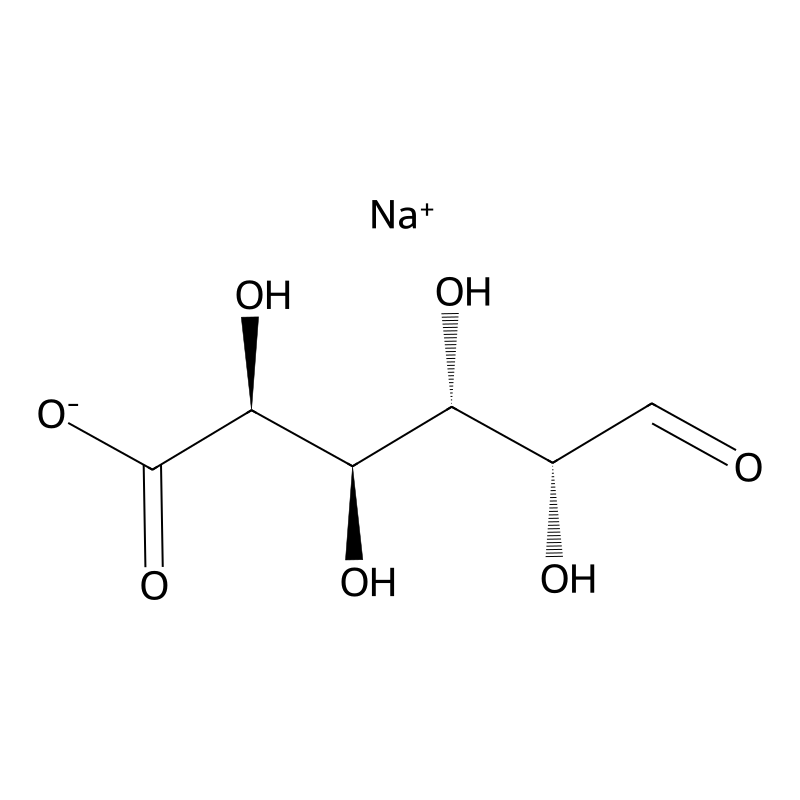sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Plant cell wall biology
D-galacturonic acid is a major component of pectin, a complex polysaccharide that plays a crucial role in plant cell wall structure and function. Researchers are studying the role of D-galacturonic acid in plant growth, development, and stress response [].
Food science and technology
D-galacturonic acid is involved in the gelation process of fruits and vegetables. It is being studied for its potential use as a natural gelling agent in food products [].
Environmental science
D-galacturonic acid is a substrate for various microorganisms in the environment. Researchers are studying its role in biodegradation and nutrient cycling [].
Biomedical research
Some studies suggest that D-galacturonic acid may have potential health benefits, such as anti-inflammatory and antioxidant properties. However, more research is needed to confirm these findings and understand the underlying mechanisms [].
Sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, commonly referred to as galacturonic acid, is a naturally occurring organic compound belonging to the class of glucuronic acid derivatives. It is characterized by its molecular formula and an average molecular weight of approximately 194.14 g/mol. This compound plays a significant role in various biological processes and is widely found in nature, particularly within the cell walls of plants, where it contributes to the structural integrity of pectin.
The structure of galacturonic acid features several hydroxyl groups and a carboxylic acid group, which are critical for its reactivity and biological functions. The compound exists predominantly in its sodium salt form in biological systems, enhancing its solubility and bioavailability.
- Gelling: As mentioned earlier, the interaction of D-galacturonic acid residues with divalent cations creates a network that traps water molecules, leading to gel formation. This gelation property is used in various applications, such as drug delivery and tissue engineering.
- Biocompatibility: Alginate, due to its structural similarity to mammalian glycosaminoglycans, exhibits good biocompatibility. This makes it suitable for use in biomedical research and applications.
- Limited data: There is limited data available on the specific hazards of D-galacturonic acid, sodium salt (1:1).
- Potential hazards: As with any salt, it may cause mild skin or eye irritation upon contact. Inhalation of dust may irritate the respiratory system.
- Esterification: The hydroxyl groups can react with alcohols to form esters, which are important in the formation of pectin.
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
- Reduction: Under certain conditions, the carboxylic acid group can be reduced to form alcohols.
- Hydrolysis: Galacturonic acid can undergo hydrolysis in the presence of water and acids or bases, breaking down into simpler sugars.
These reactions underline its role in polysaccharide synthesis and degradation within plant tissues.
Galacturonic acid exhibits several biological activities:
- Cell Wall Structure: It is a key component of pectin, contributing to the rigidity and stability of plant cell walls.
- Metabolic Role: In humans and other organisms, it plays a role in metabolism as a sugar derivative involved in various biochemical pathways.
- Antioxidant Properties: Some studies suggest that galacturonic acid may possess antioxidant properties, helping to neutralize free radicals in biological systems.
Additionally, it has been implicated in various health benefits such as improving gut health through its role as a prebiotic.
Galacturonic acid can be synthesized through several methods:
- Enzymatic Synthesis: Utilizing specific enzymes such as polygalacturonase to catalyze the conversion of galactose into galacturonic acid.
- Chemical Synthesis: Chemical methods involving oxidation of galactose using oxidizing agents like nitric acid or potassium permanganate can yield galacturonic acid.
- Extraction from Natural Sources: It can be extracted from plant materials rich in pectin, such as citrus peels or apple pomace.
These methods provide avenues for both laboratory synthesis and industrial production.
Galacturonic acid has diverse applications:
- Food Industry: Used as a gelling agent in jams and jellies due to its ability to form gels with sugars.
- Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory effects.
- Cosmetics: Incorporated into skincare products for its moisturizing properties.
- Agriculture: Used as a soil conditioner and plant growth enhancer.
Its versatility makes it an important compound across multiple sectors.
Research into the interactions of galacturonic acid with other compounds has revealed several key findings:
- Interactions with Proteins: Galacturonic acid can bind with proteins through ionic and hydrogen bonds, influencing protein structure and function.
- Synergistic Effects with Other Sugars: Studies have shown that galacturonic acid may enhance the effects of other sugars when used together in formulations.
- Microbial Interactions: As a prebiotic, it interacts with gut microbiota, promoting the growth of beneficial bacteria while inhibiting harmful strains.
These interactions highlight its potential benefits for health and nutrition.
Several compounds share structural similarities with sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate. Here are some notable examples:
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | 15792-50-4 |
| Aldehydo-D-galacturonate | Aldehydo-D-galacturonate | 685-73-4 |
| D-galactose | D-galactose | 59-23-4 |
| D-glucuronic acid | D-glucuronic acid | 576-26-1 |
Uniqueness
Sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is unique due to its specific stereochemistry and functional groups that allow it to participate actively in both structural and metabolic roles within living organisms. Its presence as a component of pectin differentiates it from other sugars like D-galactose or D-glucuronic acid that do not share this specific function.








